1,1,2,2-Tetramethoxycyclohexane

Beschreibung

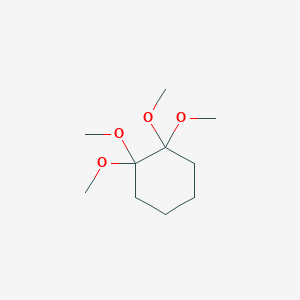

1,1,2,2-Tetramethoxycyclohexane (CAS: 163125-34-6, C10H20O4) is a cyclohexane-1,2-diacetal (CDA) protecting group widely used in carbohydrate chemistry. It is synthesized via acid-catalyzed reaction of cyclohexane-1,2-dione with methanol and trimethyl orthoformate, yielding a rigid six-membered ring structure with four methoxy groups at the 1,1,2,2-positions . Unlike traditional cyclic acetals (e.g., dimethoxypropane derivatives), this compound selectively protects vicinal diequatorial diols in monosaccharides, enabling stereochemical control in oligosaccharide and natural product synthesis . Its applications extend to organocatalysis, where it modulates steric and electronic properties of intermediates, as demonstrated in Shing’s epoxidation studies .

Eigenschaften

IUPAC Name |

1,1,2,2-tetramethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGERRGRQKXRTKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCC1(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369910 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163125-34-6 | |

| Record name | 1,1,2,2-tetramethoxycyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

1,1,2,2-Tetramethoxycyclohexane can be synthesized through the acid-catalyzed reaction of 1,2-cyclohexanedione with methanol and trimethyl orthoformate. The reaction typically involves the following steps :

Reactants: 1,2-cyclohexanedione, methanol, and trimethyl orthoformate.

Catalyst: Acid catalyst, such as p-toluenesulfonic acid.

Procedure: The reaction mixture is heated under reflux conditions, allowing the formation of this compound.

Purification: The product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Acid-Catalyzed Formation of Cyclohexane-1,2-Diacetals (CDAs)

1,1,2,2-Tetramethoxycyclohexane reacts with monosaccharides under acidic conditions to form cyclohexane-1,2-diacetals (CDAs), selectively protecting vicinal diequatorial diols. This reaction is pivotal in oligosaccharide synthesis, where classical acetal protections fail to mask diequatorial stereochemistry .

Mechanism and Conditions:

-

Catalyst: (+)-Camphorsulfonic acid (CSA) or similar Brønsted acids.

-

Reagent: Trimethylorthoformate (15–16.1 equiv) in methanol.

-

Temperature: 70°C.

-

Steps:

Key Observations:

-

The reaction produces two major all-trans diastereomers (2,3-RR and 3,4-SS) alongside a minor cis-methoxy isomer (2,3-SR) .

-

Isomer ratios evolve with reaction time (Table 1), favoring thermodynamic products at equilibrium .

Table 1: Time-Dependent Product Distribution in CDA Formation

| Reaction Time | Starting Material (%) | 3,4-SS (%) | 2,3-RR (%) | 2,3-SR (%) |

|---|---|---|---|---|

| 2 h | 36 | 20 | 21 | 23 |

| 24 h | 0 | 47 | 47 | 6 |

Diastereomer Interconversion

The minor cis-methoxy isomer (2,3-SR) undergoes slow interconversion into the major all-trans products under prolonged acidic conditions. This equilibration highlights the thermodynamic preference for diequatorial methoxy arrangements .

Factors Influencing Isomerization:

-

Acid Strength: Stronger acids accelerate interconversion.

-

Temperature: Higher temperatures (>70°C) favor faster equilibration.

Hydrolysis and Deprotection

CDA-protected derivatives can be hydrolyzed to regenerate free diols under acidic aqueous conditions. This reversibility is exploited in sequential protection strategies during complex molecule synthesis .

Conditions for Hydrolysis:

-

Reagents: Aqueous HCl or trifluoroacetic acid (TFA).

-

Mechanism: Acid-catalyzed cleavage of the acetal C–O bonds, releasing methanol and the original diol .

Derivatization Reactions

CDA-protected intermediates are versatile building blocks for further functionalization:

-

Oxidation: Selective oxidation of hydroxyl groups to ketones or carboxylic acids using KMnO or CrO.

-

Substitution: Nucleophilic displacement with amines or thiols under basic conditions.

Comparative Stability and Reactivity

This compound exhibits distinct stability compared to analogs:

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1. Building Block for Synthesis

1,1,2,2-Tetramethoxycyclohexane serves as a versatile building block in organic synthesis. Its methoxy groups can be utilized for further functionalization, making it a valuable intermediate in the production of various chemical compounds. Research indicates its use in synthesizing more complex molecules through reactions such as alkylation and acylation.

2. Chiral Auxiliary

The compound can act as a chiral auxiliary in asymmetric synthesis. The presence of multiple methoxy groups allows for selective reactions that can lead to enantiomerically enriched products. This property is particularly useful in pharmaceutical chemistry where chirality is crucial for drug efficacy.

Applications in Materials Science

1. Polymer Chemistry

In polymer science, this compound has been explored as a monomer or additive in the development of new polymeric materials. Its unique structure can enhance the thermal stability and mechanical properties of polymers. Studies have shown that incorporating this compound into polymer matrices can improve their performance characteristics.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is also being investigated for use in coatings and adhesives. The methoxy groups can facilitate adhesion to various substrates while providing resistance to environmental degradation.

Applications in Aroma Chemistry

Recent patents have highlighted the use of derivatives of this compound as aroma chemicals. These compounds are being studied for their potential as flavoring agents or fragrance components due to their pleasant odor profiles. The ability to modify the structure through substitution reactions opens avenues for creating new aromatic compounds tailored for specific applications in the food and cosmetic industries .

Case Study 1: Synthesis of Chiral Compounds

A study demonstrated the effectiveness of using this compound as a chiral auxiliary in synthesizing a pharmaceutical compound with high enantiomeric purity. The reaction conditions were optimized to maximize yield while maintaining selectivity.

Case Study 2: Development of High-Performance Polymers

Research conducted on incorporating this compound into polymer formulations revealed significant improvements in thermal stability and mechanical strength compared to traditional polymers without such additives. This finding suggests potential applications in high-performance materials used in aerospace and automotive industries.

Wirkmechanismus

The mechanism of action of 1,1,2,2-tetramethoxycyclohexane involves its ability to protect diol functionalities through the formation of cyclohexane-1,2-diacetal. This protection allows selective reactions on other parts of the molecule without affecting the protected diol groups. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

1,1,2,2-Tetramethoxycyclohexane vs. 2,2,3,3-Tetramethoxybutane

Research Findings :

This compound vs. 1,1,2,2-Tetramethoxyethane

Research Findings :

- The ethane derivative lacks the steric bulk needed for selective diol protection, limiting its utility in complex molecule synthesis.

Comparison with Classical Cyclic Acetals

Research Findings :

- Classical acetals cannot mask diequatorial diols, necessitating the use of CDAs like this compound for such cases .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: NMR Data Comparison

Key Research Findings

Stereochemical Control : this compound’s rigid structure enables selective protection of diequatorial diols, a feat unachievable with linear or smaller cyclic acetals .

Organocatalysis: In Shing’s study, the cyclohexane-derived ketone 244 outperformed the butane-based analogue in epoxidation due to superior steric shielding .

Scalability : Large-scale synthesis methods for this compound are well-documented, ensuring accessibility for industrial applications .

Biologische Aktivität

1,1,2,2-Tetramethoxycyclohexane is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with four methoxy groups. The molecular formula is , and its structure can be represented as follows:

This unique arrangement of methoxy groups contributes to its solubility and reactivity, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Preliminary investigations using gas chromatography-mass spectrometry (GC-MS) indicated that derivatives of cyclohexane compounds exhibit significant antimicrobial activity against various pathogens. This suggests that this compound may possess similar properties due to its structural analogies with other active compounds .

The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the methoxy groups enhance lipophilicity and facilitate membrane penetration in microbial cells. This could lead to disruption of cellular processes or interference with metabolic pathways.

Study 1: Antimicrobial Activity Assessment

A study conducted on various substituted cyclohexanes demonstrated that compounds with multiple methoxy groups exhibited enhanced antimicrobial activity. In vitro tests revealed that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antimicrobial agents .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Standard Antibiotic | 16 | Strong |

Study 2: Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in the sub-G1 phase population in treated cells compared to controls .

| Cell Line | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| HeLa | 25 | Yes |

| MCF-7 | 30 | Yes |

| A549 | 35 | Yes |

Q & A

Q. What is the optimized synthetic route for 1,1,2,2-tetramethoxycyclohexane, and what are the critical reaction conditions?

The compound is synthesized via acid-catalyzed condensation of cyclohexane-1,2-dione with methanol and trimethyl orthoformate. Concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) is typically used as a catalyst. Key conditions include refluxing in methanol under anhydrous conditions to prevent hydrolysis. The reaction yields crystalline products after purification, with reported yields of ~31% for carbohydrate derivatives .

Q. How is this compound applied in carbohydrate chemistry?

It acts as a cyclohexane-1,2-diacetal (CDA) protecting group for vicinal, diequatorial diols in monosaccharides (e.g., methyl α-D-mannopyranoside). The selectivity arises from its ability to form stable six-membered transition states during acetal formation, preferentially masking diols with trans-diequatorial stereochemistry. This enables subsequent functionalization of unprotected hydroxyl groups for oligosaccharide synthesis .

Q. What spectroscopic methods are used to characterize CDA-protected derivatives?

NMR spectroscopy (¹H and ¹³C) is critical for confirming acetal formation. Diagnostic signals include methoxy group resonances at δ ~3.3–3.5 ppm and cyclohexane ring protons at δ ~1.2–2.0 ppm. X-ray crystallography data for CDA-protected carbohydrates are deposited in the Cambridge Crystallographic Data Centre (CCDC) for structural validation .

Advanced Research Questions

Q. What factors influence the selectivity of this compound in protecting diequatorial diols, and how can competing pathways be mitigated?

Selectivity depends on steric and electronic effects. Diequatorial diols adopt a low-energy chair conformation, facilitating transition-state stabilization during acetal formation. Competing axial-equatorial or diaxial protection is minimized by using bulky reagents (e.g., trimethyl orthoformate) and controlling reaction temperature. Kinetic studies suggest that slower equilibration at lower temperatures (~0°C) enhances selectivity .

Q. How does the CDA group compare to other diol-protecting strategies (e.g., isopropylidene or benzylidene acetals) in terms of stability and deprotection?

CDAs exhibit superior stability under basic and oxidizing conditions compared to traditional acetals. However, deprotection requires strong acids (e.g., trifluoroacetic acid or HCl in dioxane), which may limit compatibility with acid-sensitive substrates. In contrast, isopropylidene groups are cleaved under milder acidic conditions but lack stereoselectivity during installation .

Q. What challenges arise in scaling up CDA protection for industrial research, and how are they addressed?

Scaling up introduces issues like prolonged reaction times and byproduct formation. Optimized protocols use catalytic p-TsOH (0.1–1 mol%) and excess trimethyl orthoformate to drive the reaction to completion. Continuous flow systems have been explored to improve mixing and heat transfer, reducing degradation of acid-sensitive intermediates .

Q. Can computational methods predict the regioselectivity of CDA protection in complex polyols?

Density functional theory (DFT) calculations model transition-state geometries to predict regioselectivity. For example, simulations of methyl α-D-mannopyranoside protection show that diequatorial 3,4-diols form a lower-energy transition state (ΔG‡ ~5 kcal/mol) than axial-equatorial diols. These insights guide experimental design for novel substrates .

Methodological Considerations

Q. How is the CDA group utilized in stereoselective oligosaccharide assembly?

After CDA protection, free hydroxyl groups are glycosylated using trichloroacetimidate donors. The CDA’s steric bulk directs glycosylation to specific sites, enabling controlled synthesis of branched oligosaccharides. Post-assembly, the CDA is cleaved with aqueous HCl, yielding the target oligomer without side-chain degradation .

Q. What strategies are employed to functionalize CDA-protected intermediates for natural product synthesis?

CDAs tolerate diverse reactions, including oxidation (e.g., Swern or Dess-Martin oxidation), reduction (NaBH₄), and alkylation. For instance, Shing et al. oxidized CDA-protected arabinopyranosides to ketones for organocatalyst development, demonstrating compatibility with pyridinium dichromate (PDC) .

Q. How are competing side reactions (e.g., overprotection or acetal migration) controlled during CDA installation?

Overprotection is minimized by using stoichiometric amounts of this compound and monitoring reaction progress via TLC. Acetal migration is rare due to the rigidity of the cyclohexane ring but can occur under prolonged heating; quenching the reaction at 80–90% conversion ensures product integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.